An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride
An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate. Its structural motif, featuring a pyrrolidine ring, is prevalent in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, analytical characterization methods, and its role in the development of novel therapeutics. The information presented herein is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this versatile intermediate.
Chemical Properties
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a pyrrolidine derivative with the chemical formula C₇H₁₄ClNO₂. It is the hydrochloride salt of the methyl ester of 2-(pyrrolidin-3-yl)acetic acid. The presence of a chiral center at the 3-position of the pyrrolidine ring means that it can exist as different stereoisomers.
| Property | Value | References |
| CAS Number | 1126794-67-9 (racemate) | [1] |
| 1024038-31-0 ((R)-enantiomer) | [2][3] | |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [2] |
| IUPAC Name | methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride | [1] |
| Appearance | Typically a white to yellow solid or liquid | [2] |
| Storage | Room temperature, under inert gas (e.g., Argon or Nitrogen) at 2-8°C is also recommended | [2] |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride can be achieved through a multi-step process, typically involving the protection of the pyrrolidine nitrogen, introduction of the acetate moiety, and subsequent deprotection. Below is a detailed, plausible experimental protocol based on common synthetic strategies for similar pyrrolidine derivatives.
Synthetic Workflow
Caption: Plausible synthetic workflow for Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride.
Detailed Methodologies
Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine To a solution of 3-pyrrolidinol in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-hydroxypyrrolidine.
Step 2: Synthesis of N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, such as Dess-Martin periodinane (DMP), is added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified to give N-Boc-3-pyrrolidinone.
Step 3: Synthesis of tert-Butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate A Wittig or Horner-Wadsworth-Emmons reaction is employed to introduce the cyanomethylidene group. For instance, a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, is treated with a base (e.g., NaH) in an anhydrous solvent (e.g., THF) at 0°C. N-Boc-3-pyrrolidinone is then added, and the reaction is allowed to warm to room temperature and stirred until completion. Work-up and purification provide the desired product.
Step 4: Synthesis of N-Boc-pyrrolidine-3-acetic acid The double bond and the nitrile group of tert-butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate are reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C). This is followed by hydrolysis of the resulting amine to the carboxylic acid under acidic or basic conditions to yield N-Boc-pyrrolidine-3-acetic acid.
Step 5: Synthesis of Methyl N-Boc-2-(pyrrolidin-3-yl)acetate N-Boc-pyrrolidine-3-acetic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a coupling agent. The reaction is typically heated to reflux. After completion, the solvent is evaporated, and the crude ester is purified.
Step 6: Synthesis of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride The N-Boc protecting group is removed under acidic conditions. A solution of Methyl N-Boc-2-(pyrrolidin-3-yl)acetate in a solvent like dioxane or diethyl ether is treated with a solution of hydrogen chloride (e.g., 4M HCl in dioxane). The reaction is stirred at room temperature. The hydrochloride salt often precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.
Analytical Characterization
The identity and purity of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride are typically confirmed using a combination of analytical techniques. Commercial suppliers often provide a certificate of analysis with the following specifications.
| Analytical Method | Typical Specification |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (MS) | Conforms to structure |
| Infrared Spectroscopy (IR) | Conforms to structure |
Biological Context and Applications
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability, and the ability to interact with various biological targets.
This intermediate is particularly valuable for the development of drugs targeting neurological disorders. The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is critical for binding to receptors and enzymes in the central nervous system.
Representative Signaling Pathway in CNS Drug Discovery
While the direct biological activity of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is not documented, it is a precursor to compounds that may act on various signaling pathways. For instance, a drug synthesized from this intermediate could potentially modulate neurotransmitter signaling. The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an antagonist at a G-protein coupled receptor (GPCR) involved in a neurological signaling cascade.
Caption: Hypothetical signaling pathway modulated by a drug derived from the title compound.
Conclusion
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly those aimed at treating neurological disorders. This guide has provided an overview of its chemical properties, a plausible and detailed synthetic route, methods for its analytical characterization, and its potential applications in drug discovery. The provided information aims to facilitate the work of researchers and professionals in the pharmaceutical sciences.
